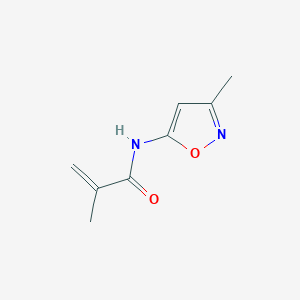
N-(3-Methylisoxazol-5-yl)methacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylisoxazol-5-yl)methacrylamide is an organic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a methacrylamide group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisoxazol-5-yl)methacrylamide typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, 3-methylisoxazole can be prepared by reacting methyl acetoacetate with hydroxylamine hydrochloride under basic conditions.
-
Introduction of the Methacrylamide Group: : The methacrylamide group can be introduced via an amidation reaction. This involves reacting 3-methylisoxazole with methacryloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-Methylisoxazol-5-yl)methacrylamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The isoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the isoxazole ring or the methacrylamide moiety.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Polymers: Depending on the polymerization conditions, various copolymers and homopolymers can be synthesized.
Functionalized Derivatives: Substitution reactions can yield a range of derivatives with different functional groups, enhancing the compound’s versatility.
科学研究应用
N-(3-Methylisoxazol-5-yl)methacrylamide has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with tailored properties for specific applications.
Biology: Investigated for its potential as a building block in the design of bioactive molecules and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and nanocomposites.
作用机制
The mechanism of action of N-(3-Methylisoxazol-5-yl)methacrylamide depends on its application:
Polymerization: The methacrylamide group undergoes radical polymerization, forming covalent bonds with other monomers to create polymer chains.
Biological Activity: When used in drug design, the isoxazole ring can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
N-(3-Methylisoxazol-5-yl)methacrylamide can be compared with other isoxazole-containing compounds:
N-(5-Methylisoxazol-3-yl)malonamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
3-Amino-5-methylisoxazole: Contains an amino group instead of a methacrylamide group, resulting in different reactivity and applications.
N-(3-Methylisoxazol-5-yl)acrylamide: Similar but lacks the methyl group on the isoxazole ring, affecting its polymerization behavior and biological activity.
These comparisons highlight the unique properties of this compound, particularly its ability to undergo polymerization and its potential in various scientific and industrial applications.
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
2-methyl-N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)8(11)9-7-4-6(3)10-12-7/h4H,1H2,2-3H3,(H,9,11) |
InChI 键 |
JWJYWSGCWNUOEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)NC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
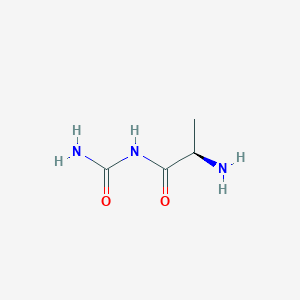
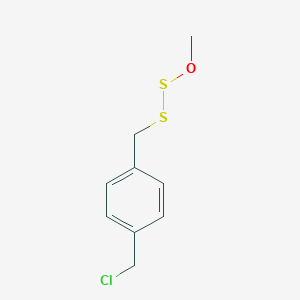
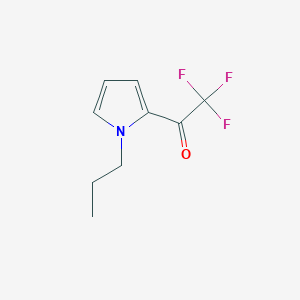

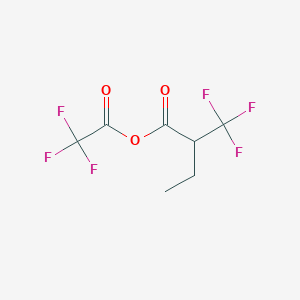
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
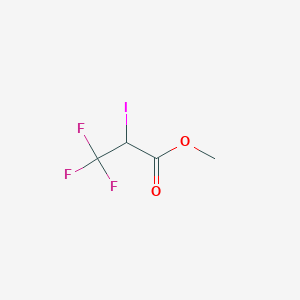
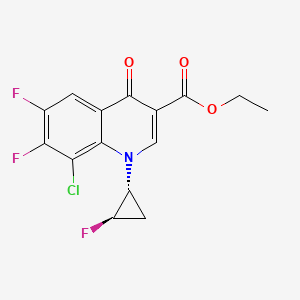

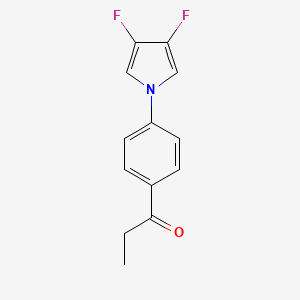
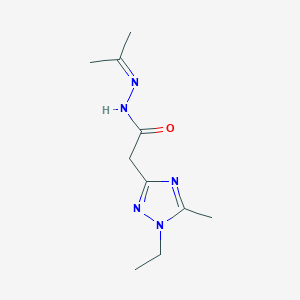
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
